Tert-butyl 4-(azidomethyl)-3,3-difluoro-2-oxopyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(azidomethyl)-3,3-difluoro-2-oxopyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, an azidomethyl group, and a difluoropyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(azidomethyl)-3,3-difluoro-2-oxopyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the alkylation of a difluoropyrrolidine derivative with an azidomethyl group. The reaction conditions often require the use of a strong base and an appropriate solvent to facilitate the nucleophilic substitution reaction. The tert-butyl group is introduced through esterification reactions, often using tert-butyl alcohol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction control is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(azidomethyl)-3,3-difluoro-2-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, where the azide is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often used for the reduction of azides.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azidomethyl group may yield nitro derivatives, while reduction can produce amines .
Scientific Research Applications
Tert-butyl 4-(azidomethyl)-3,3-difluoro-2-oxopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in bioconjugation reactions, where it serves as a linker between biomolecules.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(azidomethyl)-3,3-difluoro-2-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and drug development. The difluoropyrrolidine ring may interact with enzymes or receptors, modulating their activity through binding interactions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(aminomethyl)-3,3-difluoro-2-oxopyrrolidine-1-carboxylate: Similar structure but with an amine group instead of an azide.
Tert-butyl 4-(hydroxymethyl)-3,3-difluoro-2-oxopyrrolidine-1-carboxylate: Contains a hydroxymethyl group instead of an azidomethyl group.
Uniqueness
Tert-butyl 4-(azidomethyl)-3,3-difluoro-2-oxopyrrolidine-1-carboxylate is unique due to the presence of the azidomethyl group, which imparts distinct reactivity, particularly in click chemistry applications. The difluoropyrrolidine ring also contributes to its unique chemical and biological properties .
Properties
IUPAC Name |
tert-butyl 4-(azidomethyl)-3,3-difluoro-2-oxopyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2N4O3/c1-9(2,3)19-8(18)16-5-6(4-14-15-13)10(11,12)7(16)17/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZNBGUMJWIGCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1=O)(F)F)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2N4O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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